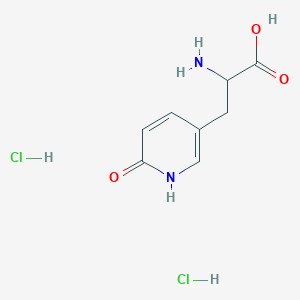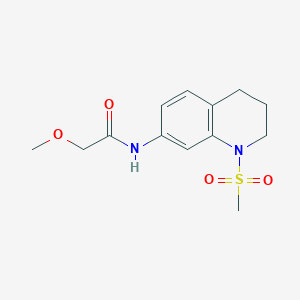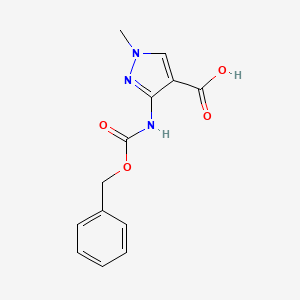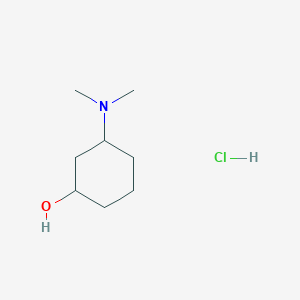
2-Amino-3-(6-oxo-1H-pyridin-3-yl)propanoic acid;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Amino-3-(6-oxo-1H-pyridin-3-yl)propanoic acid;dihydrochloride” is a chemical compound with the molecular weight of 271.1 . It is also known by its IUPAC name "2-amino-3-(2-amino-4-hydroxypyrimidin-5-yl)propanoic acid dihydrochloride" .
Chemical Reactions Analysis
The chemical reactions involving “2-Amino-3-(6-oxo-1H-pyridin-3-yl)propanoic acid;dihydrochloride” could not be found in the available resources. Chemical reactions can be influenced by factors such as temperature, pressure, and the presence of catalysts.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and stability. The molecular weight of “2-Amino-3-(6-oxo-1H-pyridin-3-yl)propanoic acid;dihydrochloride” is 271.1 . Other specific physical and chemical properties could not be found in the available resources .Applications De Recherche Scientifique
Antibacterial Agents Synthesis
One notable application is in the synthesis of antibacterial agents, where derivatives of pyridonecarboxylic acids exhibit significant antibacterial activity. Egawa et al. (1984) developed compounds with amino- and/or hydroxy-substituted cyclic amino groups, showing more activity than enoxacin, indicating potential for further biological study (Egawa, Miyamoto, Minamida, Nishimura, Okada, Uno, Matsumoto, 1984).
Crystal Structure Analysis
Another application involves crystal structure analysis, as demonstrated by Park et al. (2016), who detailed the crystal structure of a pyridine herbicide, showcasing N—H⋯O, O—H⋯O, N—H⋯F hydrogen bonds, and weak π–π interactions (Park, Choi, Kwon, Kim, 2016).
Synthesis and Reactions of Pyridine N-Oxides
The synthesis and reactions of pyridine N-oxides and their derivatives have been explored by Bencková and Krutošíková (1999), who developed methods for producing furo[3,2-c]pyrazolo[1,5-a]pyridinecarboxylic esters and furo[3,2-c]pyridine-4-carbonitriles, highlighting the compound's versatility in creating complex molecular structures (Bencková, Krutošíková, 1999).
Hydrogen Bonding Studies
The study of hydrogen bonding in related compounds, such as 1-ethyl-2-methyl-4-oxo-1,4-dihydro-pyridin-3-yloxyethanoic acid, offers insights into the chemical's structural properties and potential for forming chelate rings, as investigated by Dobbin et al. (1993) (Dobbin, Hider, Rizvi, Maki, Helm, 1993).
Antimicrobial Activity
Furthermore, the synthesis of pyridines, pyrimidinones, oxazinones, and their derivatives using citrazinic acid as a starting material has shown good antibacterial and antifungal activities, comparable to reference drugs like streptomycin and fusidic acid. This was demonstrated in research by Hossan et al. (2012), indicating the compound's potential in developing new antimicrobial agents (Hossan, Abu-Melha, Al-Omar, Amr, 2012).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-amino-3-(6-oxo-1H-pyridin-3-yl)propanoic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3.2ClH/c9-6(8(12)13)3-5-1-2-7(11)10-4-5;;/h1-2,4,6H,3,9H2,(H,10,11)(H,12,13);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLIJSJOKGFYZQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC=C1CC(C(=O)O)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-(6-oxo-1H-pyridin-3-yl)propanoic acid;dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![butyl 4-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)benzoate](/img/structure/B2577298.png)
![N-(4-fluorophenyl)-2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfonylacetamide](/img/structure/B2577300.png)

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(3-thienyl)acetonitrile](/img/structure/B2577305.png)






![4-((benzo[d]oxazol-2-ylthio)methyl)-N-(thiazol-2-yl)benzamide](/img/structure/B2577314.png)
![4-[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2577315.png)

![2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)-N-phenethylacetamide](/img/structure/B2577321.png)